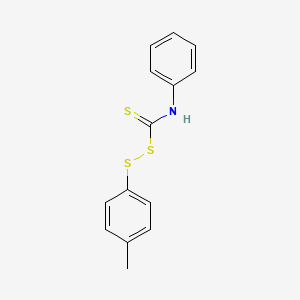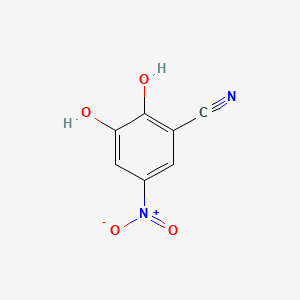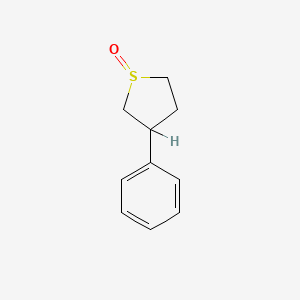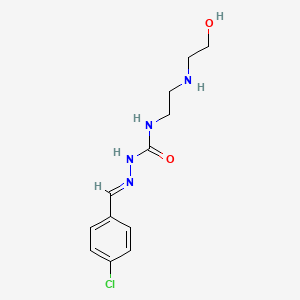
2-((4-Chlorophenyl)methylene)-N-(2-((2-hydroxyethyl)amino)ethyl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Chlorophenyl)methylene)-N-(2-((2-hydroxyethyl)amino)ethyl)hydrazinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenyl group, a methylene bridge, and a hydrazinecarboxamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)methylene)-N-(2-((2-hydroxyethyl)amino)ethyl)hydrazinecarboxamide typically involves the condensation of 4-chlorobenzaldehyde with N-(2-aminoethyl)-2-hydroxyethylhydrazinecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)methylene)-N-(2-((2-hydroxyethyl)amino)ethyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a potential ligand in coordination chemistry.
Biology: It may exhibit biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents for various diseases.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)methylene)-N-(2-((2-hydroxyethyl)amino)ethyl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Bromophenyl)methylene)-N-(2-((2-hydroxyethyl)amino)ethyl)hydrazinecarboxamide
- 2-((4-Fluorophenyl)methylene)-N-(2-((2-hydroxyethyl)amino)ethyl)hydrazinecarboxamide
- 2-((4-Methylphenyl)methylene)-N-(2-((2-hydroxyethyl)amino)ethyl)hydrazinecarboxamide
Uniqueness
Compared to similar compounds, 2-((4-Chlorophenyl)methylene)-N-(2-((2-hydroxyethyl)amino)ethyl)hydrazinecarboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
180045-63-0 |
|---|---|
Molecular Formula |
C12H17ClN4O2 |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
1-[(E)-(4-chlorophenyl)methylideneamino]-3-[2-(2-hydroxyethylamino)ethyl]urea |
InChI |
InChI=1S/C12H17ClN4O2/c13-11-3-1-10(2-4-11)9-16-17-12(19)15-6-5-14-7-8-18/h1-4,9,14,18H,5-8H2,(H2,15,17,19)/b16-9+ |
InChI Key |
QUKXQDGKCXONGH-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)NCCNCCO)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)NCCNCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


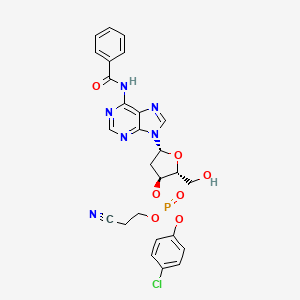
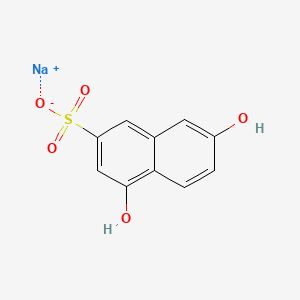
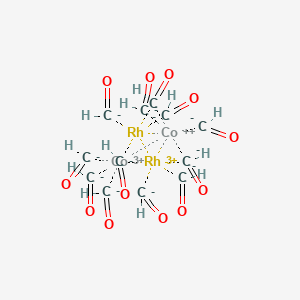
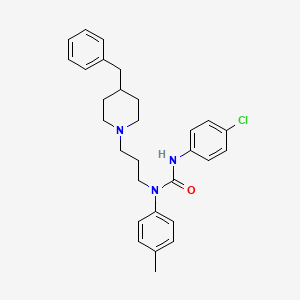

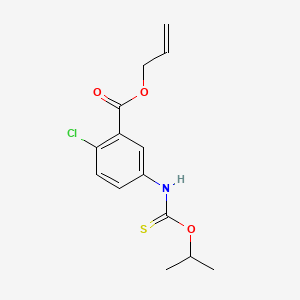
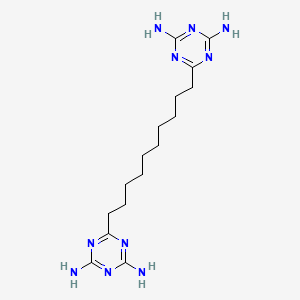
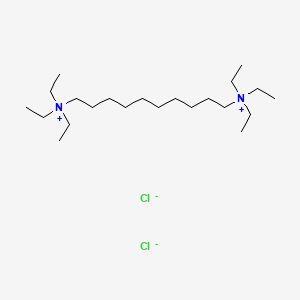

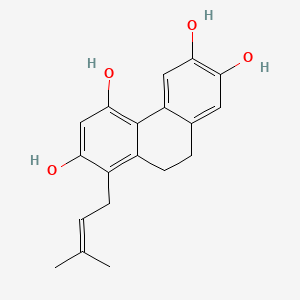
![1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B12676999.png)
